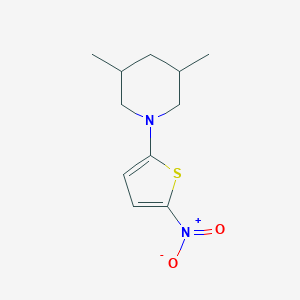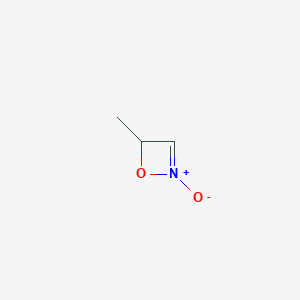![molecular formula C13H14ClNO6 B15159930 Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester CAS No. 820242-20-4](/img/structure/B15159930.png)
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester is a complex organic compound with a unique structure that includes a chloro, nitro, and phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester typically involves the esterification of propanedioic acid with dimethyl alcohol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include sodium hydroxide and various organic halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Aplicaciones Científicas De Investigación
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Propanedioic acid, 2-[(1R)-1-[3-chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)phenyl]-2-nitroethyl]-, 1,3-dimethyl ester
- Propanedioic acid, 2-[(1R)-1-[3-chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)phenyl]-2-nitroethyl]-, 1,3-dimethyl ester
Uniqueness
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
820242-20-4 |
|---|---|
Fórmula molecular |
C13H14ClNO6 |
Peso molecular |
315.70 g/mol |
Nombre IUPAC |
dimethyl 2-chloro-2-[(1R)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C13H14ClNO6/c1-20-11(16)13(14,12(17)21-2)10(8-15(18)19)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
Clave InChI |
BAXUUHIMDDOPPQ-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)Cl |
SMILES canónico |
COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
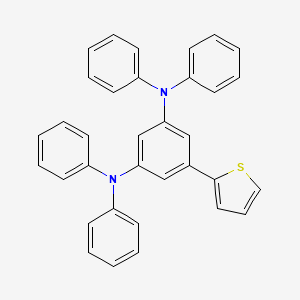
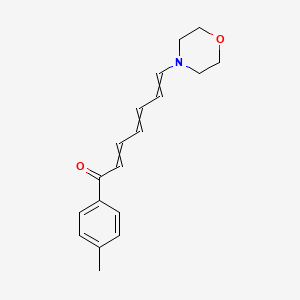
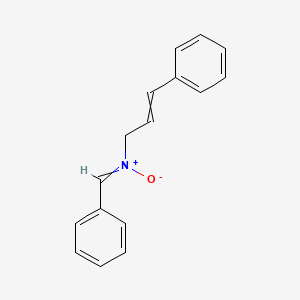
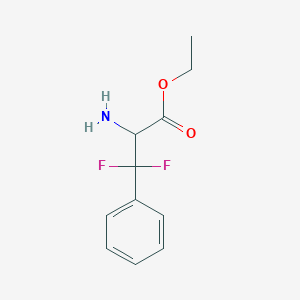
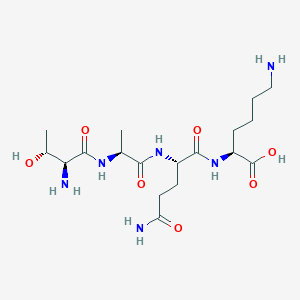
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)

![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)

![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
